molecular formula C23H23N5O3 B10924515 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10924515
M. Wt: 417.5 g/mol
InChI Key: HZDRMBBEQNNPKX-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the isoxazole ring or the pyrazole moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other isoxazole compounds with similar structures.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety.

    Cyclopropyl Compounds: Molecules with cyclopropyl groups.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with diverse targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-13(18-9-10-28(2)26-18)24-22(29)17-12-19(14-7-8-14)25-23-20(17)21(27-31-23)15-5-4-6-16(11-15)30-3/h4-6,9-14H,7-8H2,1-3H3,(H,24,29)

InChI Key

HZDRMBBEQNNPKX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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